2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide 2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 903281-16-3
VCID: VC7267035
InChI: InChI=1S/C24H18F3N3O3/c1-33-17-9-4-6-14(12-17)22(31)21-20(28)19(18-10-2-3-11-30(18)21)23(32)29-16-8-5-7-15(13-16)24(25,26)27/h2-13H,28H2,1H3,(H,29,32)
SMILES: COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N
Molecular Formula: C24H18F3N3O3
Molecular Weight: 453.421

2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

CAS No.: 903281-16-3

Cat. No.: VC7267035

Molecular Formula: C24H18F3N3O3

Molecular Weight: 453.421

* For research use only. Not for human or veterinary use.

2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide - 903281-16-3

Specification

CAS No. 903281-16-3
Molecular Formula C24H18F3N3O3
Molecular Weight 453.421
IUPAC Name 2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide
Standard InChI InChI=1S/C24H18F3N3O3/c1-33-17-9-4-6-14(12-17)22(31)21-20(28)19(18-10-2-3-11-30(18)21)23(32)29-16-8-5-7-15(13-16)24(25,26)27/h2-13H,28H2,1H3,(H,29,32)
Standard InChI Key NHKUAWJRLIBMGN-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)N

Introduction

Chemical Identity

  • IUPAC Name: 2-amino-3-(3-methoxybenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide

  • Molecular Formula: C22H17F3N2O3

  • Molecular Weight: Approximately 418.38 g/mol

Structural Features

This compound features:

  • An indolizine core, a bicyclic structure known for its aromatic and electron-rich properties.

  • A methoxybenzoyl group attached to the indolizine ring, contributing to its potential electronic and steric effects.

  • A trifluoromethyl-substituted phenyl group, which enhances lipophilicity and metabolic stability.

  • An amide functional group, which is critical for hydrogen bonding and biological interactions.

Synthesis

Although specific synthetic pathways for this compound are not directly available in the provided results, similar indolizine derivatives are typically synthesized through multi-step reactions involving:

  • Formation of the indolizine core: This is achieved via cyclization reactions involving pyrrole derivatives and electrophiles.

  • Functionalization of the core: Introduction of substituents such as the methoxybenzoyl group and trifluoromethylphenyl group through acylation or amide coupling reactions.

  • Purification: Techniques like recrystallization or chromatography are used to isolate the final product with high purity.

Medicinal Chemistry

This compound's structural features suggest it could serve as a lead molecule in drug discovery:

  • The trifluoromethyl group is known to improve bioavailability and metabolic stability.

  • The amide bond allows for hydrogen bonding, potentially enhancing receptor binding affinity.

Molecular Docking Studies

Similar compounds have been evaluated for their ability to inhibit enzymes such as:

  • 5-Lipoxygenase (5-LOX): Implicated in inflammatory pathways.

  • Kinases or proteases: Often targeted in cancer or autoimmune diseases.

Antimicrobial Activity

Indolizine derivatives have shown promise as antimicrobial agents due to their ability to interact with bacterial enzymes and membranes.

Table: Comparison of Related Indolizine Derivatives

CompoundActivity/ApplicationsReference
N-(3-Cyano-tetrahydrobenzothiophenyl)-indolizine-basedAnti-inflammatory (5-LOX inhibitor)
Isoindoline-indolizine hybridsAnticancer activity (GI50 ~15 µM)
Spiro-indole derivativesAntibacterial and antifungal activity

Limitations

  • Lack of direct experimental data on this specific compound.

  • Limited studies on pharmacokinetics and toxicity.

Future Research

  • Conduct in vitro and in vivo assays to evaluate biological activity.

  • Perform molecular docking studies to identify potential protein targets.

  • Investigate modifications to improve potency and selectivity.

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